![molecular formula C19H13ClFN5O3S2 B2631652 N-((5-((2-(苯并[d]噻唑-2-氨基)-2-氧代乙基)硫代)-1,3,4-恶二唑-2-基)甲基)-2-氯-6-氟苯甲酰胺 CAS No. 851860-49-6](/img/structure/B2631652.png)

N-((5-((2-(苯并[d]噻唑-2-氨基)-2-氧代乙基)硫代)-1,3,4-恶二唑-2-基)甲基)-2-氯-6-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

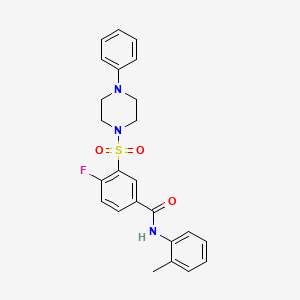

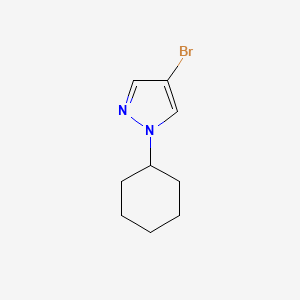

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a benzo[d]thiazol-2-ylamino group, a 1,3,4-oxadiazol-2-yl group, and a benzamide group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. Techniques such as NMR (Nuclear Magnetic Resonance), HR-MS (High Resolution Mass Spectrometry), and FT-IR (Fourier Transform Infrared Spectroscopy) are commonly used to analyze the structure .科学研究应用

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention for their potential as anti-tubercular agents. Recent synthetic developments have led to compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) – the causative agent of tuberculosis. These compounds were evaluated in vitro and in vivo . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs. The structure-activity relationships (SAR) of these derivatives were also explored, along with molecular docking studies against the target DprE1, aiming to identify potent inhibitors with enhanced anti-tubercular activity.

Antimicrobial Properties

The presence of benzothiazole moieties in compounds often correlates with antimicrobial activity. However, the specific substitution pattern matters. For instance, O-alkyl groups at positions 2, 3, or 4 of the phenyl group can eliminate antimicrobial activity in benzo[d]thiazole compounds . Further investigations into the antimicrobial potential of this compound could reveal its efficacy against various pathogens.

Anticonvulsant Activity

Certain benzothiazole derivatives exhibit anticonvulsant properties. Quantitative evaluations of compounds derived from benzo[d]thiazol-2(3H)-one revealed promising effects. Notably, compounds 3n and 3q demonstrated significant anticonvulsant activity, with protective indices higher than those of phenobarbital and valproate . Further exploration of this compound’s anticonvulsant potential is warranted.

COX-1 Inhibition

Some N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides have been synthesized and evaluated for COX-1 inhibition. While their inhibitory activity was weaker compared to standard inhibitors (indomethacin and diclofenac), understanding their COX-1 interactions could provide insights into their pharmacological effects .

作用机制

Target of Action

Compounds containing a benzothiazole moiety have been found to exhibit a wide range of biological activities, including anti-inflammatory , anti-tubercular , and antitumor effects . The specific target of this compound would depend on the exact nature of its biological activity.

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the compound acts as an anti-inflammatory agent, it might inhibit the activity of certain enzymes involved in the inflammatory response .

Biochemical Pathways

Again, the affected pathways would depend on the specific target and mode of action of the compound. If the compound acts as an anti-inflammatory agent, it might affect the pathways involved in the production of inflammatory mediators .

Pharmacokinetics

The ADME properties of the compound would depend on its chemical structure. Compounds containing a benzothiazole moiety are generally well-absorbed and have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as an anti-inflammatory agent, it might reduce the production of inflammatory mediators and thereby reduce inflammation .

未来方向

属性

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN5O3S2/c20-10-4-3-5-11(21)16(10)17(28)22-8-15-25-26-19(29-15)30-9-14(27)24-18-23-12-6-1-2-7-13(12)31-18/h1-7H,8-9H2,(H,22,28)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDMQIJQTHKUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)

![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B2631573.png)

![N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2631581.png)

![N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2631582.png)

![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2631589.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2631592.png)